molecular formula C8H6F2O3 B6336688 Methyl 2,5-difluoro-4-hydroxybenzoate CAS No. 1261684-74-5

Methyl 2,5-difluoro-4-hydroxybenzoate

Cat. No.: B6336688
CAS No.: 1261684-74-5
M. Wt: 188.13 g/mol
InChI Key: SPHLVIQACXKCQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,5-difluoro-4-hydroxybenzoate is a chemical compound with the molecular formula C8H6F2O3 and a molecular weight of 188.13 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by fluorine atoms, and the carboxyl group is esterified with a methanol molecule. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,5-difluoro-4-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2,5-difluoro-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow processes to enhance efficiency and yield. For example, the Balz-Schiemann reaction can be employed to introduce the fluorine atoms into the benzene ring, followed by esterification . This method is advantageous due to its scalability and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-difluoro-4-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2,5-difluoro-4-hydroxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,5-difluoro-4-hydroxybenzoate involves its interaction with specific molecular targets. In the case of its use as a precursor for NSAIDs, the compound inhibits the cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins, which are mediators of inflammation and pain . The fluorine atoms enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,5-difluoro-4-hydroxybenzoate is unique due to the specific positioning of the fluorine atoms, which imparts distinct chemical and biological properties. The presence of fluorine atoms at positions 2 and 5 enhances the compound’s lipophilicity and electron-withdrawing effects, making it more reactive in certain chemical reactions and more effective as a pharmaceutical intermediate .

Properties

IUPAC Name

methyl 2,5-difluoro-4-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHLVIQACXKCQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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